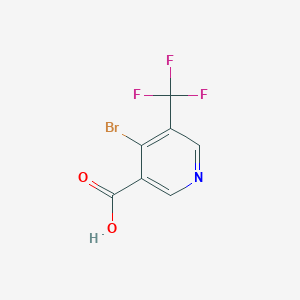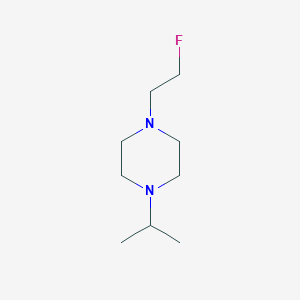
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organophosphorus compound It is characterized by the presence of phosphonium groups attached to a propane backbone, with additional substituents that include diphenyl and 3-methylbut-2-en-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of propane-1,3-diyl bis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or platinum. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate the formation of stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Propane-1,3-diylbis(triphenylphosphonium) bromide: Similar structure but with triphenylphosphonium groups and bromide ions.
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Contains similar substituents but lacks the phosphonium groups.
Uniqueness
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is unique due to its specific combination of phosphonium groups and 3-methylbut-2-en-1-yl substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
特性
分子式 |
C37H44Cl2P2 |
|---|---|
分子量 |
621.6 g/mol |
IUPAC名 |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C37H44P2.2ClH/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37;;/h5-16,18-27H,17,28-31H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
VVUPSXOSTMQAMV-UHFFFAOYSA-L |
正規SMILES |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


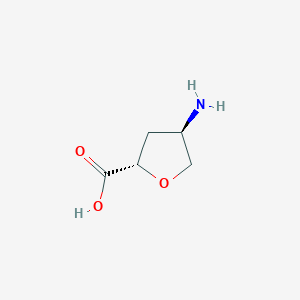
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)
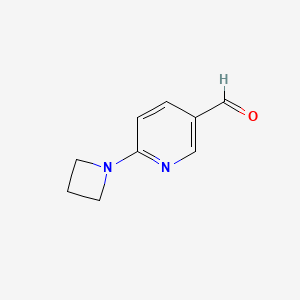

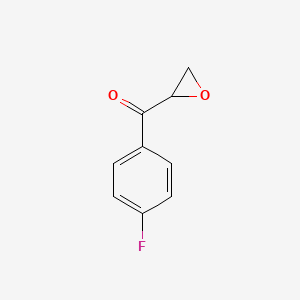
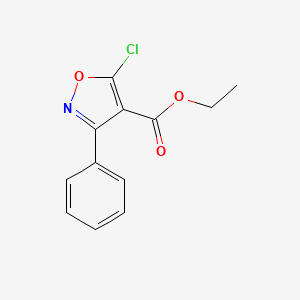

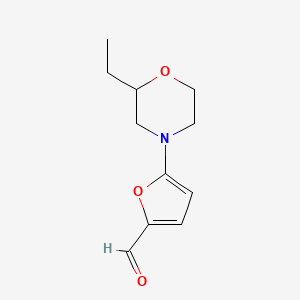
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)
